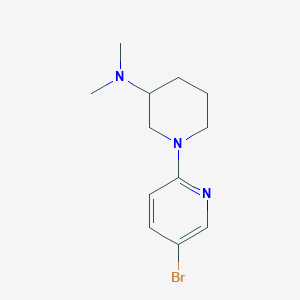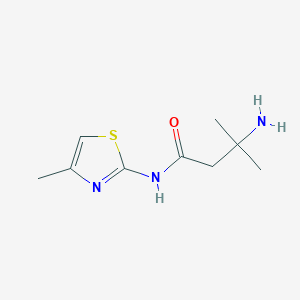
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine, also known as BRD6989, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
作用機序
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine is a selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK1δ regulates the activity of several downstream signaling pathways by phosphorylating target proteins. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine binds to the ATP-binding site of CK1δ and inhibits its kinase activity. This leads to the modulation of downstream signaling pathways, which results in the biochemical and physiological effects of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine.
Biochemical and Physiological Effects:
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been shown to modulate several downstream signaling pathways by inhibiting CK1δ activity. It has been shown to regulate circadian rhythm by modulating the activity of clock genes. It has also been shown to regulate the DNA damage response by modulating the activity of p53 and its downstream targets. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been shown to inhibit the Wnt signaling pathway by modulating the activity of β-catenin. It has also been shown to inhibit the growth of cancer cells and promote neuronal survival.
実験室実験の利点と制限
The advantages of using 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in lab experiments include its potency and selectivity for CK1δ, which allows for the specific modulation of downstream signaling pathways. It also has a well-defined mechanism of action, which allows for the precise control of its biochemical and physiological effects. The limitations of using 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in lab experiments include its high cost and limited availability. It also has a short half-life, which requires frequent dosing.
将来の方向性
There are several future directions for the use of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in scientific research. One direction is the study of its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the study of its role in the regulation of metabolism and energy homeostasis. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine could also be used to study the role of CK1δ in stem cell differentiation and development. Finally, the development of more potent and selective CK1δ inhibitors could lead to the development of new therapeutics for various diseases.
合成法
The synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine is a multi-step process that involves several chemical reactions. The first step is the conversion of 2-bromo-5-nitropyridine into 2-bromo-5-aminopyridine by reduction with tin and hydrochloric acid. The second step is the reaction of 2-bromo-5-aminopyridine with N,N-dimethylpiperidin-3-amine in the presence of palladium catalyst and triethylamine to form 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine.
科学的研究の応用
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been extensively used in scientific research to study the role of CK1δ in various cellular processes. It has been shown to inhibit CK1δ activity in a dose-dependent manner, leading to the modulation of downstream signaling pathways. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been used to study the circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. It has also been used to investigate the role of CK1δ in cancer and neurodegenerative diseases.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-4-3-7-16(9-11)12-6-5-10(13)8-14-12/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDXYKMBARTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)


![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)



